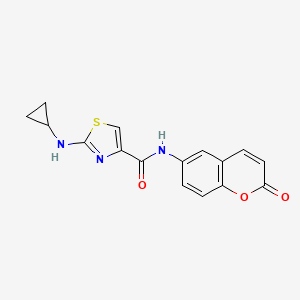![molecular formula C20H23N3O3 B6038821 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6038821.png)
1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as BPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPP belongs to the class of compounds known as proline derivatives, which are known for their diverse biological activities.
作用機序
1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide exerts its biological effects by binding to specific receptors in the body. It has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including cell survival, differentiation, and apoptosis. 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been shown to modulate the activity of various enzymes and signaling pathways, which are involved in the regulation of cellular processes.
Biochemical and physiological effects
1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been shown to enhance neuronal survival and function, improve memory and learning, and reduce the progression of neurodegenerative diseases.
実験室実験の利点と制限
1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and high bioavailability, making it an ideal candidate for in vivo studies. However, 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has some limitations, including its limited solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for the study of 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide. One area of research is the development of more potent and selective sigma-1 receptor agonists, which could have therapeutic potential for the treatment of various diseases. Another area of research is the investigation of the mechanisms underlying the neuroprotective effects of 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide, which could provide insights into the development of novel treatments for neurodegenerative diseases. Finally, the development of new delivery systems for 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide could enhance its bioavailability and therapeutic efficacy.
合成法
The synthesis of 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide involves the condensation of 3-pyridinecarboxaldehyde and 2-(3-aminophenyl)propanoic acid, followed by the acylation of the resulting proline derivative with butyryl chloride. This method has been optimized to yield high purity 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide in good yields.
科学的研究の応用
1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been studied for its potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
特性
IUPAC Name |
1-butanoyl-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-2-7-19(24)23-13-6-10-17(23)20(25)22-16-9-3-4-11-18(16)26-15-8-5-12-21-14-15/h3-5,8-9,11-12,14,17H,2,6-7,10,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELHMCXFYPKMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC1C(=O)NC2=CC=CC=C2OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6038740.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B6038742.png)
![1-C-(5,7-diethyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B6038746.png)
![2-methyl-6-[2-(tetrahydro-3-thienylamino)ethyl]pyrimidin-4(3H)-one](/img/structure/B6038757.png)
![N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]methionine](/img/structure/B6038772.png)

![methyl 5-oxo-5-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}pentanoate](/img/structure/B6038782.png)
![6-methyl-3-[(2-propoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6038795.png)
![1-[(2-oxo-1-pyrrolidinyl)acetyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6038802.png)
![4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B6038815.png)
![2-chloro-N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-5-(methylthio)benzamide](/img/structure/B6038826.png)


![[1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6038846.png)